Cas no 284029-63-6 (2-(3-Fluorophenoxy)ethanimidamide)

2-(3-Fluorophenoxy)ethanimidamide 化学的及び物理的性質
名前と識別子
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- 2-(3-Fluorophenoxy)ethanimidamide hydrochloride
- 2-(3-Fluorophenoxy)ethanimidamide
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- インチ: InChI=1S/C8H9FN2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
- InChIKey: QIYAXFBHGMCITE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)OCC(=N)N)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
2-(3-Fluorophenoxy)ethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F590205-1000mg |
2-(3-Fluorophenoxy)ethanimidamide |
284029-63-6 | 1g |
$1499.00 | 2023-05-18 | ||
TRC | F590205-100mg |
2-(3-Fluorophenoxy)ethanimidamide |
284029-63-6 | 100mg |
$190.00 | 2023-05-18 | ||
Fluorochem | 061478-5g |
2-(3-Fluorophenoxy)ethanimidamidehydrochloride |
284029-63-6 | 95% | 5g |
£167.00 | 2022-03-01 | |
Fluorochem | 061478-10g |
2-(3-Fluorophenoxy)ethanimidamidehydrochloride |
284029-63-6 | 95% | 10g |
£280.00 | 2022-03-01 | |
1PlusChem | 1P019G1A-5g |
2-(3-Fluorophenoxy)ethanimidamidehydrochloride |
284029-63-6 | 95% | 5g |
$128.00 | 2024-05-07 | |
TRC | F590205-500mg |
2-(3-Fluorophenoxy)ethanimidamide |
284029-63-6 | 500mg |
$873.00 | 2023-05-18 | ||
Fluorochem | 061478-25g |
2-(3-Fluorophenoxy)ethanimidamidehydrochloride |
284029-63-6 | 95% | 25g |
£557.00 | 2022-03-01 | |
TRC | F590205-1g |
2-(3-Fluorophenoxy)ethanimidamide |
284029-63-6 | 1g |
$ 1800.00 | 2023-09-07 | ||
TRC | F590205-5g |
2-(3-fluorophenoxy)ethanimidamide hydrochloride |
284029-63-6 | 5g |
330.00 | 2021-08-13 | ||
Fluorochem | 061478-1g |
2-(3-Fluorophenoxy)ethanimidamidehydrochloride |
284029-63-6 | 95% | 1g |
£58.00 | 2022-03-01 |
2-(3-Fluorophenoxy)ethanimidamide 関連文献
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
2-(3-Fluorophenoxy)ethanimidamideに関する追加情報
2-(3-Fluorophenoxy)ethanimidamide: A Comprehensive Overview
2-(3-Fluorophenoxy)ethanimidamide (CAS No. 284029-63-6) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, characterized by its unique structure and properties, has been the subject of extensive research in recent years. The molecule consists of a phenoxy group substituted with a fluorine atom at the 3-position, connected to an ethanimidamide moiety. This combination imparts 2-(3-Fluorophenoxy)ethanimidamide with distinctive chemical and biological characteristics.
The synthesis of 2-(3-Fluorophenoxy)ethanimidamide involves a multi-step process that typically begins with the preparation of the phenoxy intermediate. Researchers have explored various methods to optimize the synthesis, including the use of coupling agents and catalytic systems. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for pharmacological studies. The compound's structure has been thoroughly analyzed using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its conformational flexibility and intermolecular interactions.
One of the most promising applications of 2-(3-Fluorophenoxy)ethanimidamide lies in its potential as a therapeutic agent. Preclinical studies have demonstrated its ability to modulate key biological pathways, making it a candidate for treating various diseases. For instance, research has shown that 2-(3-Fluorophenoxy)ethanimidamide exhibits potent anti-inflammatory properties, which could be beneficial in conditions such as arthritis and inflammatory bowel disease. Additionally, recent studies have highlighted its potential as an anticancer agent, with experiments showing selective cytotoxicity against cancer cells while sparing normal cells.
The pharmacokinetic profile of 2-(3-Fluorophenoxy)ethanimidamide has also been investigated in depth. Studies in animal models have revealed favorable absorption and distribution properties, suggesting that it could be suitable for oral administration. However, further research is required to fully understand its metabolism and excretion pathways. Toxicological evaluations have shown that 2-(3-Fluorophenoxy)ethanimidamide exhibits low toxicity at therapeutic doses, which is a positive indication for its potential clinical use.
Recent advancements in computational chemistry have provided new insights into the molecular mechanisms underlying the biological activity of 2-(3-Fluorophenoxy)ethanimidamide. Molecular docking studies have identified key interactions between the compound and its target proteins, shedding light on its binding affinity and selectivity. These findings have guided the design of novel analogs with enhanced potency and reduced side effects.
In conclusion, 2-(3-Fluorophenoxy)ethanimidamide (CAS No. 284029-63-6) is a compound with significant potential in drug discovery and development. Its unique chemical structure, coupled with promising biological activity, makes it a valuable tool for researchers in various fields. As ongoing studies continue to uncover new applications and mechanisms of action, 2-(3-Fluorophenoxy)ethanimidamide is poised to play a pivotal role in advancing medical science.
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